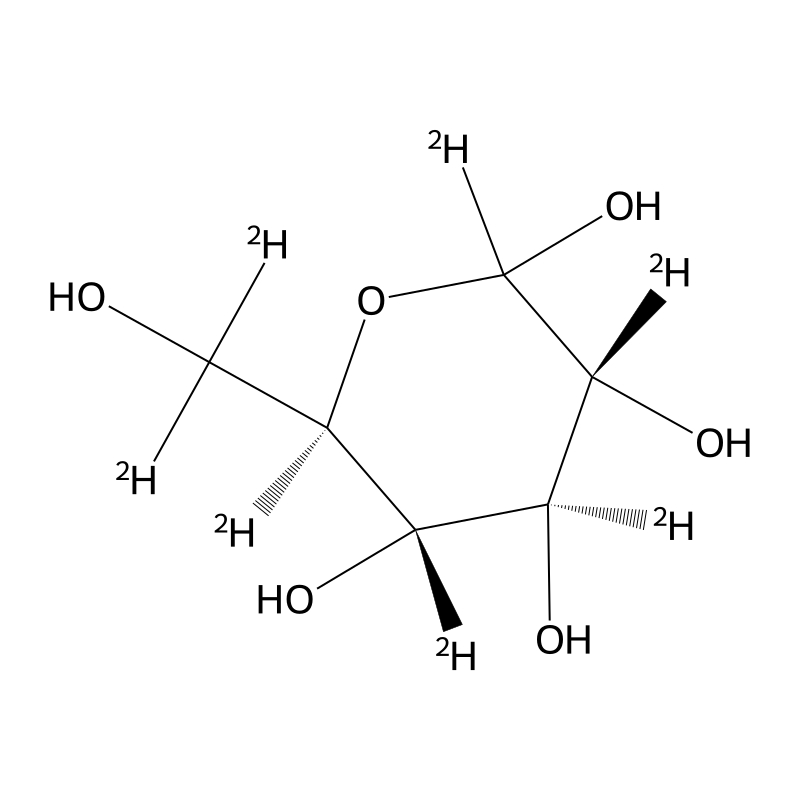

D-Glucose-1,2,3,4,5,6,6-d7

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Isomeric SMILES

Tracing Metabolic Pathways

D-Glucose-1,2,3,4,5,6,6-d7 is an isotopically labeled form of glucose where all seven hydrogen atoms on the molecule's six carbon atoms are replaced with deuterium (a stable isotope of hydrogen). This substitution creates a measurable difference in mass spectrometry, allowing researchers to track the movement and transformation of glucose in biological systems.

Source

D-Glucose-1,2,3,4,5,6,6-d₇ is a stable isotope-labeled form of D-glucose where seven hydrogen atoms have been replaced with deuterium. This compound retains the molecular formula C₆H₁₂O₆ but exhibits distinct properties due to the presence of deuterium. It is primarily utilized in various biochemical and metabolic studies due to its ability to act as a tracer in biological systems. The compound is also known by several synonyms, including D-glucopyranose and dextrose .

- Using deuterated solvents during synthesis.

- Employing catalytic hydrogenation methods with deuterated hydrogen sources.

These methods allow for high-purity isotopically labeled glucose suitable for research applications.

D-Glucose-1,2,3,4,5,6,6-d₇ exhibits similar biological activity to regular D-glucose. It serves as a primary energy source for cells and participates in various metabolic processes. Its isotopic nature makes it particularly valuable for:

- Metabolic tracing: Researchers can track its incorporation into various biomolecules.

- Studying metabolic flux: It helps in understanding how glucose is processed in different biological contexts.

The compound's unique isotopic signature allows for precise measurements in studies related to metabolism and energy production.

D-Glucose-1,2,3,4,5,6,6-d₇ has a wide range of applications in scientific research:

- Metabolic studies: Used as a tracer in metabolic flux analysis.

- Nuclear Magnetic Resonance (NMR) spectroscopy: Serves as an internal standard or reagent in biomolecular NMR studies.

- Proteomics and Metabolomics: Assists in the identification and quantification of metabolites in biological samples.

These applications highlight its importance in advancing our understanding of biochemical processes.

Interaction studies involving D-Glucose-1,2,3,4,5,6,6-d₇ focus on its behavior in various biological systems. Key areas include:

- Enzyme kinetics: Understanding how enzymes interact with this labeled glucose compared to unlabeled forms.

- Cellular uptake mechanisms: Investigating how cells transport and metabolize this isotopically labeled glucose.

Such studies provide insights into the specificity and efficiency of metabolic pathways.

D-Glucose-1,2,3,4,5,6,6-d₇ shares similarities with other glucose derivatives but is unique due to its stable isotope labeling. Notable similar compounds include:

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| D-glucose | C₆H₁₂O₆ | Unlabeled form; primary energy source |

| D-Fructose | C₆H₁₂O₆ | Isomeric form; different metabolic pathways |

| D-Mannose | C₆H₁₂O₆ | Epimer of glucose; different biological roles |

| D-Galactose | C₆H₁₂O₆ | Epimer at C4; important in lactose metabolism |

The isotopic labeling of D-Glucose-1,2,3,4,5,6,6-d₇ distinguishes it from these compounds by enabling detailed tracking of metabolic processes without altering the fundamental properties of glucose itself.